molecular formula C20H20N6O2S2 B11138466 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11138466
M. Wt: 440.5 g/mol
InChI Key: CVTVDZCXKADMJE-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-3-ETHYL-5-[(2-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features multiple functional groups, including an imidazole ring, a pyridopyrimidine core, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the core structure. Typical synthetic routes may include:

  • Formation of the imidazole ring through cyclization reactions.
  • Construction of the pyridopyrimidine core via condensation reactions.
  • Assembly of the thiazolidinone moiety through cyclization of appropriate precursors.
  • Final coupling of the different fragments under controlled conditions, possibly involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve:

  • Use of automated synthesis equipment.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the thiazolidinone sulfur atom.

    Reduction: Reduction of the imidazole ring or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyridopyrimidine core.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions, such as base or acid catalysis.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine

Industry

In industry, the compound might find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.

    Receptor Modulation: Interacting with receptor proteins to modulate their activity.

    Pathway Involvement: Affecting specific biochemical pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-ETHYL-5-[(2-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-3-ETHYL-5-[(2-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity, selectivity, and stability.

Properties

Molecular Formula

C20H20N6O2S2

Molecular Weight

440.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N6O2S2/c1-2-25-19(28)15(30-20(25)29)12-14-17(22-7-5-9-24-11-8-21-13-24)23-16-6-3-4-10-26(16)18(14)27/h3-4,6,8,10-13,22H,2,5,7,9H2,1H3/b15-12-

InChI Key

CVTVDZCXKADMJE-QINSGFPZSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.